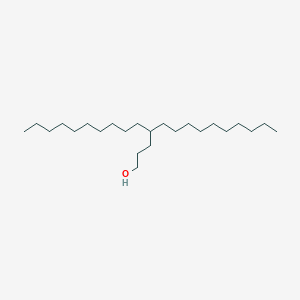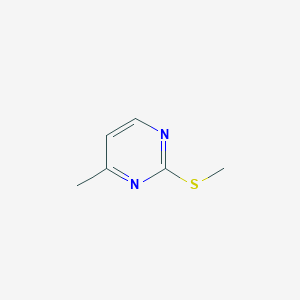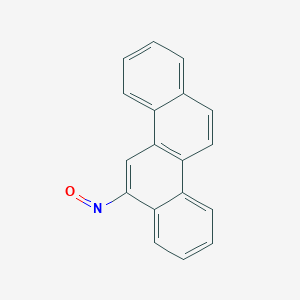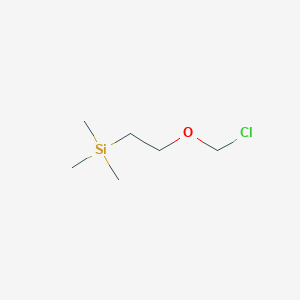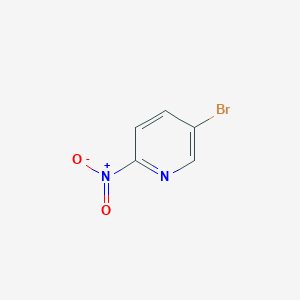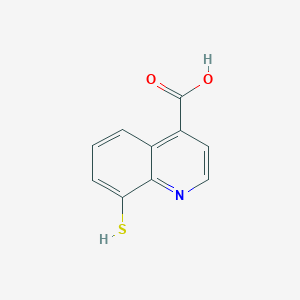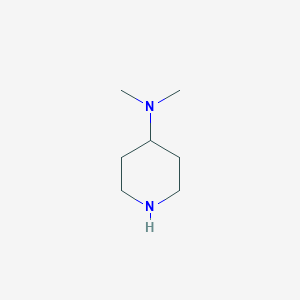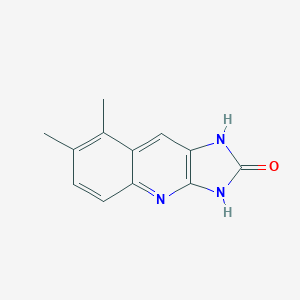![molecular formula C14H14N2O5 B047780 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester CAS No. 112345-98-9](/img/structure/B47780.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester, also known as NPH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as an enzyme inhibitor. This compound is a derivative of bicyclic β-lactam and has been found to be effective against a variety of enzymes, making it a promising candidate for drug discovery.
作用機序
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester works by irreversibly binding to the active site of enzymes, inhibiting their activity. The β-lactam ring of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester mimics the structure of the substrate of the enzyme, allowing it to bind to the enzyme's active site. Once bound, the β-lactam ring undergoes hydrolysis, forming a covalent bond with the enzyme and permanently inactivating it.
生化学的および生理学的効果
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been shown to have a significant impact on the biochemical and physiological processes of cells. The inhibition of β-lactamase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of bacterial infections, as it prevents the breakdown of β-lactam antibiotics. The inhibition of acetylcholinesterase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of Alzheimer's disease, as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of dipeptidyl peptidase-IV by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of type-2 diabetes, as it increases the levels of incretin hormones, which stimulate insulin secretion. The inhibition of cancer cells by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has several advantages for lab experiments, including its high yield synthesis method, its effectiveness against a variety of enzymes, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its irreversibility, which makes it difficult to study the effects of enzyme inhibition over time, and its potential toxicity, which requires careful handling.
将来の方向性
There are several future directions for research on (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester. One area of research is the optimization of its effectiveness against specific enzymes, which could lead to the development of more targeted therapies. Another area of research is the development of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester analogs with improved properties, such as increased stability and reduced toxicity. Finally, the potential use of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester in combination therapies with other drugs is an area of research that could lead to new treatment options for a variety of diseases.
合成法
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester involves the reaction of 4-nitrophenylmethyl chloride with (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in the presence of a base. The reaction yields (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester as a white crystalline solid with a high yield. The synthesis method has been optimized for large-scale production, making (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester readily available for scientific research.
科学的研究の応用
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been extensively studied for its potential as an enzyme inhibitor. It has been found to be effective against a variety of enzymes, including β-lactamase, acetylcholinesterase, and dipeptidyl peptidase-IV. The inhibition of these enzymes has potential therapeutic applications in the treatment of bacterial infections, Alzheimer's disease, and type-2 diabetes, respectively. (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to be effective against cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
112345-98-9 |
|---|---|
製品名 |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
分子式 |
C14H14N2O5 |
分子量 |
290.27 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c17-13-7-11-5-6-12(15(11)13)14(18)21-8-9-1-3-10(4-2-9)16(19)20/h1-4,11-12H,5-8H2/t11-,12+/m1/s1 |
InChIキー |
PLSFYPSJISYVHT-NEPJUHHUSA-N |
異性体SMILES |
C1C[C@H](N2[C@H]1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
同義語 |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



